molecular formula C9H7BrO2 B1144112 5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole CAS No. 17207-73-7

5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole

Cat. No.: B1144112
CAS No.: 17207-73-7
M. Wt: 227.05468
InChI Key:
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Description

5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole is an organic compound that features a benzo[1,3]dioxole ring substituted with a bromo-vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole typically involves the bromination of a vinyl group attached to the benzo[1,3]dioxole ring. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a vinyl halide is coupled with a benzo[1,3]dioxole derivative under basic conditions . The reaction conditions often involve the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo-vinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromo-vinyl group can lead to the formation of the corresponding alkene or alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be employed.

Major Products

The major products formed from these reactions include substituted benzo[1,3]dioxoles, epoxides, and reduced alkenes or alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromo-vinyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole is unique due to the presence of the bromo-vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.

Properties

IUPAC Name

5-[(E)-2-bromoethenyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXOJPBBVAQCRW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273479
Record name 5-[(1E)-2-Bromoethenyl]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77150-95-9
Record name 5-[(1E)-2-Bromoethenyl]-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77150-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1E)-2-Bromoethenyl]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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